molecular formula C14H10N2O7 B3034799 2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde CAS No. 22540-04-1

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde

Cat. No.: B3034799
CAS No.: 22540-04-1
M. Wt: 318.24 g/mol
InChI Key: QRQLCGZCASRAEM-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C14H10N2O7 and its molecular weight is 318.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Vanillin Derivatives : The compound has been studied in the context of synthesizing vanillin (4-hydroxy-3-methoxybenzaldehyde), a valuable compound in the pharmaceutical, perfumery, and food flavoring industries. Research has proposed practical synthesis methods for vanillin derivatives, highlighting their importance in chemical production processes (Tan Ju & Liao Xin, 2003).

Environmental and Biological Applications

  • Antioxidant and Antimicrobial Properties : Studies have investigated the antioxidant and antimicrobial properties of derivatives similar to "2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde." These compounds show potential in treating various organic pollutants, suggesting their application in environmental remediation technologies (Maroof Husain & Q. Husain, 2007).

Material Science Applications

  • Polymer and Material Synthesis : The compound's derivatives have been used in synthesizing polymers and materials with specific properties, such as conductivity and biocompatibility. This application is significant in developing new materials for electronics, medical devices, and environmental sensors.

Pharmaceutical and Medical Applications

  • Drug Development and Biological Activities : Research has focused on the biological activities of similar compounds, including their roles in drug development and as potential therapeutic agents. These activities encompass antimalarial, antioxidant, and anti-inflammatory properties, which are crucial for developing new medications (A. Wright et al., 1996).

Analytical Chemistry Applications

  • Analytical and Detection Methods : Compounds like "this compound" have been utilized in developing analytical methods for detecting various chemical species. Their chemical properties make them suitable for applications in spectroscopy, chromatography, and sensor technologies (I. Munteanu & C. Apetrei, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and development of methods for its safe and efficient synthesis .

Properties

IUPAC Name

2-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7/c1-22-13-4-2-3-9(8-17)14(13)23-12-6-5-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQLCGZCASRAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241063
Record name Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22540-04-1
Record name Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22540-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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